MPO Inhibition: 3.1-Fold Improvement in IC50 vs. Triazolopyridine-Based MPO Inhibitor
6-Amino-5-phenylpyridine-3-carboxylic acid inhibits recombinant human myeloperoxidase (MPO) with an IC50 of 159 nM [1]. In contrast, a triazolopyridine-based MPO inhibitor described in patent US10214527 exhibits an IC50 of 500 nM in the same MPO peroxidation assay (Amplex Red) [2]. This represents a 3.1-fold improvement in potency for the 6-amino-5-phenylpyridine scaffold, positioning it as a more efficient starting point for hit expansion or in vivo proof-of-concept studies.
| Evidence Dimension | MPO inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 159 nM |
| Comparator Or Baseline | Triazolopyridine MPO inhibitor (US10214527, Example 39): 500 nM |
| Quantified Difference | 3.1-fold lower IC50 (higher potency) |
| Conditions | MPO Peroxidation Assay (Amplex Red), recombinant human MPO |
Why This Matters
Higher potency at a key pro-inflammatory enzyme enables lower compound usage, reduces cost per experiment, and provides a stronger signal-to-background ratio in cellular and biochemical assays.
- [1] BindingDB. BDBM50554044 (CHEMBL4792720). Inhibition of recombinant human myeloperoxidase. IC50 = 159 nM. Accessed April 2026. View Source
- [2] Shaw SA, Smallheer JM. Triazolopyridine inhibitors of myeloperoxidase. US Patent US10214527. 2019 Feb 26. View Source
